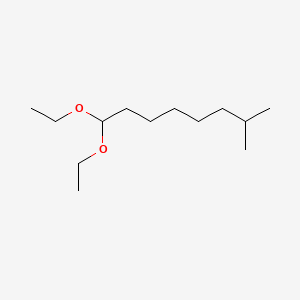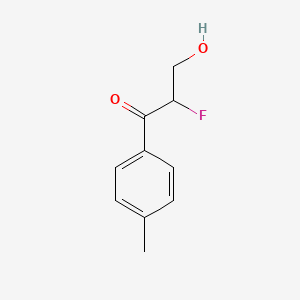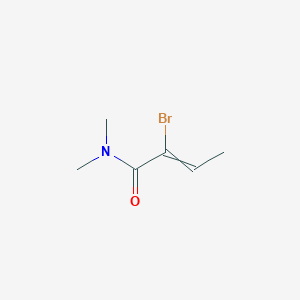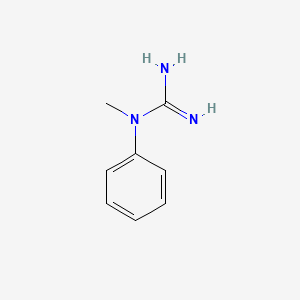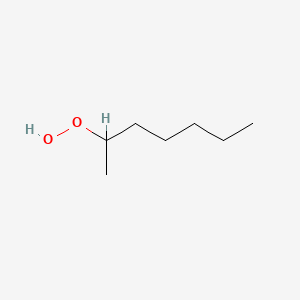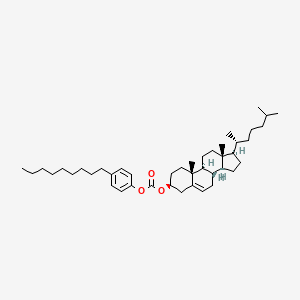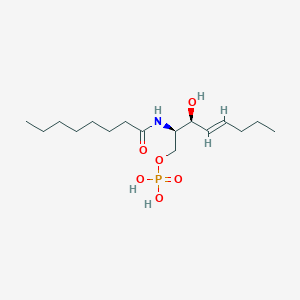
3,8,12-Trimethyltrideca-5,7,11-triene-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,8,12-Trimethyltrideca-5,7,11-triene-3,4-diol is a complex organic compound characterized by its unique structure, which includes multiple methyl groups and double bonds. This compound is part of the larger family of terpenoids, which are known for their diverse biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,8,12-Trimethyltrideca-5,7,11-triene-3,4-diol typically involves multi-step organic reactions. One common approach is the use of Grignard reagents to introduce the methyl groups at specific positions on the carbon chain. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of biotechnological methods, such as microbial fermentation, to produce the precursor molecules. These precursors are then chemically modified to achieve the desired structure. This method is advantageous due to its scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
3,8,12-Trimethyltrideca-5,7,11-triene-3,4-diol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert double bonds into single bonds, altering the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diols or ketones, while reduction may produce saturated hydrocarbons.
Aplicaciones Científicas De Investigación
3,8,12-Trimethyltrideca-5,7,11-triene-3,4-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in cellular signaling and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the production of fragrances, flavors, and bioactive compounds.
Mecanismo De Acción
The mechanism of action of 3,8,12-Trimethyltrideca-5,7,11-triene-3,4-diol involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparación Con Compuestos Similares
Similar Compounds
4,8,12-Trimethyltrideca-1,3,7,11-tetraene: Shares a similar carbon backbone but differs in the position and number of double bonds.
3,8-Dimethyltrideca-5,7,11-triene-3,4-diol: Similar structure but with fewer methyl groups.
Uniqueness
3,8,12-Trimethyltrideca-5,7,11-triene-3,4-diol is unique due to its specific arrangement of methyl groups and double bonds, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C16H28O2 |
|---|---|
Peso molecular |
252.39 g/mol |
Nombre IUPAC |
3,8,12-trimethyltrideca-5,7,11-triene-3,4-diol |
InChI |
InChI=1S/C16H28O2/c1-6-16(5,18)15(17)12-8-11-14(4)10-7-9-13(2)3/h8-9,11-12,15,17-18H,6-7,10H2,1-5H3 |
Clave InChI |
LYXITZQJPFABBF-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C(C=CC=C(C)CCC=C(C)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3S,5R)-5-[[4-(4-carbamimidoylphenyl)phenoxy]methyl]-2-oxopyrrolidin-3-yl]acetic acid](/img/structure/B13811477.png)
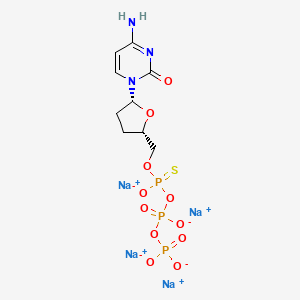
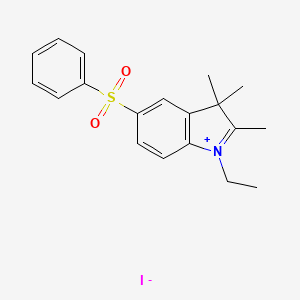
![6,7,8,9,10,11-Hexahydro-2H-pyrimido[6,1-A]isoquinoline-2,4(3H)-dione](/img/structure/B13811489.png)
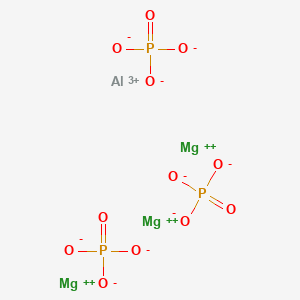
![[2-(Heptylthio)ethyl]cyclohexane](/img/structure/B13811504.png)
